![molecular formula C26H17N3S B2439593 2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]- CAS No. 1007052-69-8](/img/structure/B2439593.png)

2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Thiopheneacetonitrile” is a chemical compound with the empirical formula C6H5NS . It is also known by the synonym "2-Thienylacetonitrile" . It has been used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres .

Molecular Structure Analysis

The molecular weight of “2-Thiopheneacetonitrile” is 123.18 . The structure of this compound can be represented by the SMILES stringN#CCc1cccs1 . Physical And Chemical Properties Analysis

“2-Thiopheneacetonitrile” is a liquid at room temperature . It has a refractive index of 1.542 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) . It has a boiling point of 115-120 °C/22 mmHg (lit.) and 235-238 °C (lit.) .Scientific Research Applications

Opto-Electronic Applications

2-Thiopheneacetonitrile derivatives have been explored for their potential in opto-electronic applications. A study by Ramkumar and Kannan (2015) on novel heterocyclic compounds, including thiophene derivatives, demonstrated their utility in opto-electronics due to their blue and green emission properties. These materials were characterized for optical properties like absorption and emission, which are crucial for applications in devices like OLEDs (Ramkumar & Kannan, 2015).

Solar Cell Applications

The application of thiophene derivatives in solar cells is another significant area of research. Cha et al. (2017) investigated the use of alkoxynaphthalene-based conjugated polymers in organic ternary solar cells. Their study found that blends containing these thiophene derivatives exhibited better molecular structure ordering and charge mobility, leading to enhanced solar cell efficiency (Cha, Park, Kwon, & An, 2017).

Organic Thin Film Transistors

Kwon et al. (2011) developed a new semiconducting polymer based on thiopheneacetonitrile derivatives for use in organic thin film transistors (OTFTs) and organic solar cells. This polymer demonstrated a low bandgap and high charge carrier mobility, which are desirable properties for efficient OTFTs (Kwon et al., 2011).

Electrochemical Supercapacitors

Fusalba et al. (2000) explored the use of thiophene polymers, synthesized from α-cyanoethylene thiophene derivatives, as electrode materials in electrochemical supercapacitors. Their study highlighted the importance of the electronic configuration of these polymers on their electrochemical properties, making them suitable for use in supercapacitors (Fusalba, Ho, Breau, & Bélanger, 2000).

Antimicrobial and Anticancer Properties

Some studies, like those by Elewa et al. (2021) and Ashok et al. (2016), have synthesized thiophene derivatives to evaluate their antimicrobial and anticancer properties. These studies contribute to the understanding of the potential medicinal applications of thiophene derivatives (Elewa et al., 2021); (Ashok et al., 2016).

Safety and Hazards

“2-Thiopheneacetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

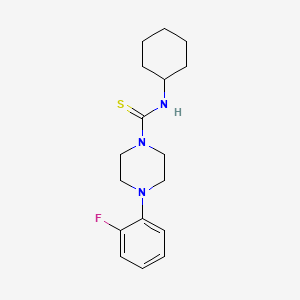

IUPAC Name |

3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3S/c27-17-22(25-11-6-14-30-25)16-23-18-29(24-9-2-1-3-10-24)28-26(23)21-13-12-19-7-4-5-8-20(19)15-21/h1-16,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYLBMVNARJZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)

![4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439521.png)

![N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2439525.png)

![N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B2439526.png)

![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2439528.png)

![2-Methyl-3-[[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2439529.png)

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)

![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)